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Executive Summary

BAY-2413555 is a positive allosteric modulator (PAM) of the M2 muscarinic acetylcholine
receptor (M2R), developed for the treatment of heart failure.[1][2] As a highly targeted agent, its
preclinical development focused on ensuring selectivity for the M2R to minimize off-target
effects. This guide provides a comprehensive overview of the publicly available data on the
potential off-target activities of BAY-2413555. The data reveals a molecule with high selectivity
for its intended target over other muscarinic receptor subtypes and a clean profile regarding
major cytochrome P450 (CYP) isoforms.[3] However, the clinical development of BAY-2413555
was ultimately halted due to a significant and unexpected preclinical toxicology finding of
increased vascular inflammation in monkeys, a critical off-target effect that underscores the
importance of comprehensive safety pharmacology.[4][5] This document summarizes the key
guantitative data, details the experimental methodologies, and provides visual representations
of relevant pathways and workflows to offer a deeper understanding of the off-target profile of
BAY-2413555.

Selectivity Profiling: Muscarinic Receptor Subtypes

BAY-2413555 was designed to be a highly selective M2R PAM, thereby avoiding the side
effects associated with agonism of other muscarinic receptor subtypes.[1] The selectivity was
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primarily assessed through functional assays measuring calcium mobilization in cells
expressing the different human muscarinic receptor subtypes.

. i lectivi

Receptor BAY-2413555
Assay Type Parameter . Result
Subtype Concentration
Caz+
M2R o Shift Factor 1uM 46
Mobilization
10 uM 59
Ca2+
M1R o Shift Factor 1uM & 10 uM Minimal Shift
Mobilization
Caz+
M3R o Shift Factor 1uM & 10 uM Minimal Shift
Mobilization
Caz+ : - :
M4R o Shift Factor 1uM & 10 pM Minimal Shift
Mobilization
Caz+ : - :
M5R o Shift Factor 1uM & 10 uM Minimal Shift
Mobilization

Shift Factor is
the ratio of the
EC50 of
acetylcholine in
the absence
versus the
presence of BAY-
2413555. A
higher shift factor
indicates a
greater
potentiation of
the acetylcholine

response.[3]
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Experimental Protocols: Muscarinic Receptor Selectivity
Assay

The selectivity of BAY-2413555 for the M2 muscarinic receptor subtype over M1, M3, M4, and
M5 subtypes was determined using a functional calcium mobilization assay.[3] The general
protocol for such an assay is as follows:

o Cell Culture: Stably transfected cell lines, each expressing one of the human muscarinic
receptor subtypes (M1, M2, M3, M4, or M5), are cultured in appropriate media and
conditions.

» Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g.,
Fura-2 AM or Fluo-4 AM) that exhibits an increase in fluorescence intensity upon binding to
intracellular calcium.

o Compound Incubation: The cells are pre-incubated with varying concentrations of BAY-
2413555 or vehicle control for a specified period.

e Agonist Stimulation: The cells are then stimulated with a range of concentrations of the
endogenous agonist, acetylcholine.

» Signal Detection: Changes in intracellular calcium concentration are measured by detecting
the fluorescence signal using a fluorometric imaging plate reader (FLIPR) or a similar
instrument.

o Data Analysis: The concentration-response curves for acetylcholine in the presence and
absence of BAY-2413555 are plotted. The EC50 values (the concentration of agonist that
produces 50% of the maximal response) are determined for each curve. The shift factor is
then calculated as the ratio of the EC50 of acetylcholine in the absence of the modulator to
the EC50 in the presence of the modulator.

In Vitro Safety Pharmacology: Cytochrome P450
Inhibition

To assess the potential for drug-drug interactions, BAY-2413555 was evaluated for its inhibitory
effects on major cytochrome P450 (CYP) isoforms.
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ion: C f hibiti

CYP Isoform Result
Major CYP Isoforms No significant inhibition
CYP Induction No CYP induction

The specific CYP isoforms tested and the
quantitative inhibition values (e.g., IC50) are not
publicly available, but the qualitative outcome

has been reported.[3]

Experimental Protocols: Cytochrome P450 Inhibition
Assay

Standard in vitro assays to determine CYP inhibition typically involve the following steps:

e Microsome Incubation: Human liver microsomes, which are rich in CYP enzymes, are used
as the enzyme source.

o Substrate and Inhibitor Addition: A specific probe substrate for each CYP isoform is added to
the incubation mixture along with a range of concentrations of the test compound (BAY-
2413555).

e Reaction Initiation and Termination: The reaction is initiated by the addition of a cofactor,
such as NADPH, and incubated at 37°C. The reaction is stopped after a specific time by
adding a quenching solution (e.g., acetonitrile).

o Metabolite Quantification: The formation of the metabolite of the probe substrate is quantified
using liquid chromatography-mass spectrometry (LC-MS/MS).

o Data Analysis: The rate of metabolite formation in the presence of the test compound is
compared to the vehicle control. The IC50 value, the concentration of the test compound that
causes 50% inhibition of the enzyme activity, is then calculated.

Preclinical Toxicology: A Critical Off-Target Finding
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The most significant off-target activity of BAY-2413555 was identified during chronic toxicology
studies, which ultimately led to the termination of its clinical development.

Key Finding: Vascular Inflammation

In a chronic toxicology study conducted in monkeys, long-term administration of BAY-2413555
was associated with evidence of increased vascular inflammation.[4][5] This unexpected finding
raised significant safety concerns for the intended long-term treatment of heart failure patients,
leading to a re-evaluation of the risk-benefit profile and the discontinuation of all ongoing
clinical studies.[1] The specific pathomechanism of this inflammatory response has not been
publicly detailed.

Experimental Protocols: Chronic Toxicology Studies

While the specific details of the BAY-2413555 toxicology study are not fully available, a general
protocol for a chronic toxicology study in non-human primates involves:

e Animal Model: A relevant non-human primate species (in this case, monkeys) is selected.

e Dose Administration: The test compound (BAY-2413555) is administered daily for an
extended period (e.g., several months) at multiple dose levels, including a control group
receiving a vehicle.

« In-life Monitoring: Animals are monitored regularly for clinical signs of toxicity, changes in
body weight, food consumption, and other physiological parameters.

 Clinical Pathology: Blood and urine samples are collected at various time points to assess
hematology, clinical chemistry, and urinalysis parameters.

o Terminal Procedures: At the end of the study, a comprehensive necropsy is performed.
Tissues and organs are examined macroscopically and microscopically by a veterinary
pathologist.

» Histopathology: A wide range of tissues, with a particular focus on potential target organs,
are processed for histopathological examination to identify any cellular or tissue
abnormalities, such as inflammation.
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Visualizing the Context of Off-Target Assessment

To better understand the framework within which off-target activities are evaluated, the
following diagrams illustrate the intended signaling pathway of BAY-2413555 and a typical
workflow for preclinical safety assessment.
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Caption: Intended M2R signaling pathway modulated by BAY-2413555.
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Caption: A typical workflow for preclinical off-target safety assessment.

Conclusion

The available data on BAY-2413555 indicates a compound with a high degree of selectivity for
its intended target, the M2 muscarinic receptor, over other muscarinic subtypes, and a low
potential for CYP-mediated drug-drug interactions. However, the discovery of vascular
inflammation in chronic non-rodent toxicology studies highlights a critical, unforeseen off-target
liability. This case underscores the comprehensive nature of preclinical safety assessment and
the potential for unexpected findings to emerge, even with highly selective molecules. For
researchers and drug developers, the story of BAY-2413555 serves as a crucial reminder of
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the importance of thorough and multi-faceted safety evaluation in the journey of a drug
candidate from the laboratory to the clinic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
o 2. eurofinsdiscovery.com [eurofinsdiscovery.com]

e 3. pubmed.ncbi.nim.nih.gov [pubmed.ncbi.nim.nih.gov]

e 4. pmc.nchi.nlm.nih.gov [pmc.ncbi.nim.nih.gov]

e 5. medchemexpress.com [medchemexpress.com]

« To cite this document: BenchChem. [Unraveling the Off-Target Profile of BAY-2413555: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15619539#bay-2413555-potential-off-target-
activities]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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